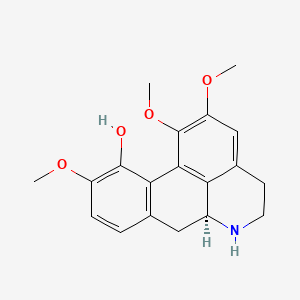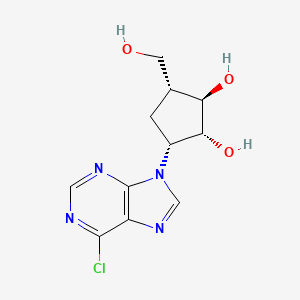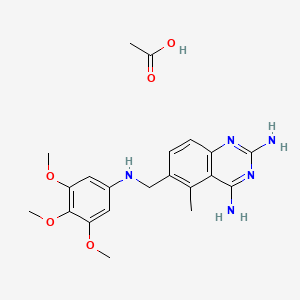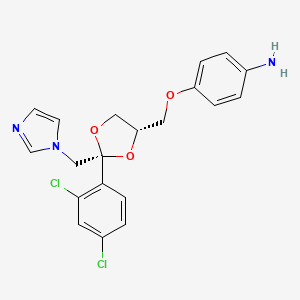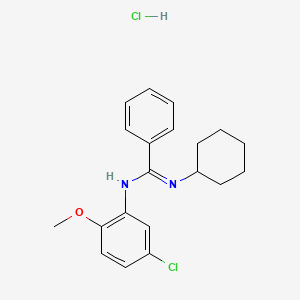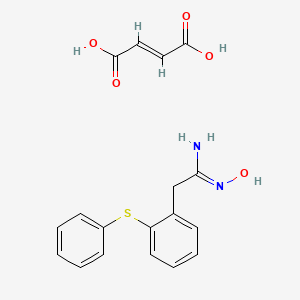
(2-(Phenylthio)phenyl)acetamidoxime maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Phenylthio)phenyl)acetamidoxime maleate is a heterocyclic organic compound with the molecular formula C18H18N2O5S and a molecular weight of 374.41 g/mol. This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, an acetamidoxime group, and a maleate salt. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylthio)phenyl)acetamidoxime maleate typically involves the reaction of (2-(phenylthio)phenyl)acetonitrile with hydroxylamine to form the corresponding amidoxime . This reaction is usually carried out in a suitable solvent such as methanol under reflux conditions. The resulting amidoxime is then reacted with maleic acid to form the maleate salt. The reaction conditions for this step include stirring the mixture at room temperature until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Phenylthio)phenyl)acetamidoxime maleate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group in the amidoxime can be reduced to form amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-(Phenylthio)phenyl)acetamidoxime maleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of (2-(Phenylthio)phenyl)acetamidoxime maleate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The phenylthio group may interact with proteins or enzymes, while the amidoxime group may participate in redox reactions or form hydrogen bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Thienyl)acetamidoxime: A similar compound with a thienyl group instead of a phenylthio group.
(3-Tolyl)-2-acetamidoxime: Contains a tolyl group instead of a phenylthio group.
Uniqueness
(2-(Phenylthio)phenyl)acetamidoxime maleate is unique due to the presence of both the phenylthio and amidoxime groups, which confer distinct chemical and biological properties. The maleate salt form also enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
117596-51-7 |
|---|---|
Formule moléculaire |
C18H18N2O5S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N'-hydroxy-2-(2-phenylsulfanylphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2OS.C4H4O4/c15-14(16-17)10-11-6-4-5-9-13(11)18-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9,17H,10H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
KSWTWEYSTAMNJU-WLHGVMLRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC2=CC=CC=C2C/C(=N/O)/N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=NO)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
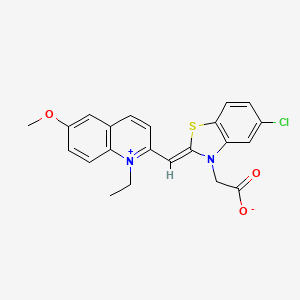
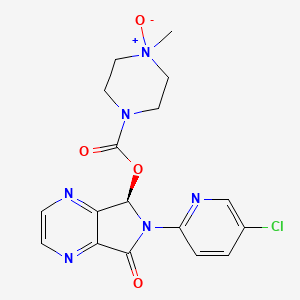
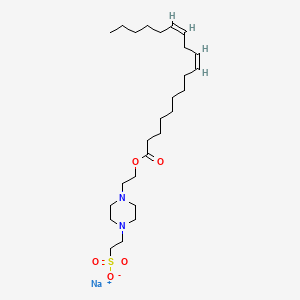
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
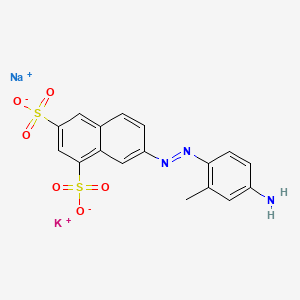
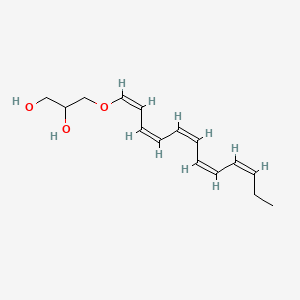
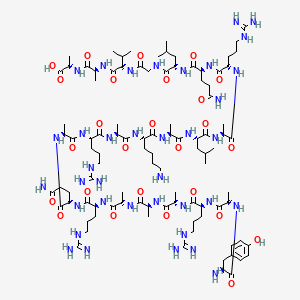
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
